

# The Discovery and Synthesis of LY379268: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: LY379268

Cat. No.: B060723

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## Introduction

**LY379268**, known chemically as (-)-2-Oxa-4-aminobicyclo[3.1.0]hexane-4,6-dicarboxylic acid, is a highly potent and selective agonist for the group II metabotropic glutamate receptors (mGluR2 and mGluR3).<sup>[1][2][3]</sup> Its discovery has been a significant milestone in the field of neuroscience, providing a powerful tool to investigate the physiological roles of these receptors and offering a promising therapeutic candidate for a range of neurological and psychiatric disorders.<sup>[1][2]</sup> Activation of group II mGluRs is known to reduce excessive glutamate release, a pathological hallmark in conditions such as stroke, epilepsy, drug abuse, and schizophrenia.<sup>[1][2]</sup> This technical guide provides an in-depth overview of the discovery, synthesis, and core experimental protocols associated with **LY379268** for researchers, scientists, and drug development professionals.

## Pharmacological Profile

**LY379268** exhibits nanomolar potency at human mGluR2 and mGluR3 subtypes, with significantly lower affinity for other mGluR subtypes and ionotropic glutamate receptors.<sup>[4]</sup> This selectivity makes it an invaluable research tool for elucidating the specific functions of group II mGluRs.

## Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of **LY379268**.

Table 1: Binding Affinity of **LY379268** at Human mGlu Receptors

Receptor Subtype	Ki (nM)
mGluR2	14.1 ± 1.4
mGluR3	5.8 ± 0.64

Data from Monn et al., 1999, derived from displacement of [3H]LY341495 binding in cells expressing recombinant human mGlu receptors.

Table 2: Functional Potency of **LY379268** at Human mGlu Receptors

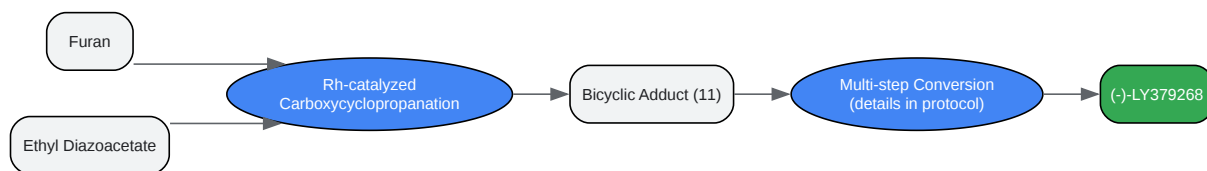
Receptor Subtype	EC50 (nM) (cAMP Inhibition)
mGluR2	2.69 ± 0.26
mGluR3	4.58 ± 0.04
mGluR6	401 ± 46
mGluR8	1690 ± 130

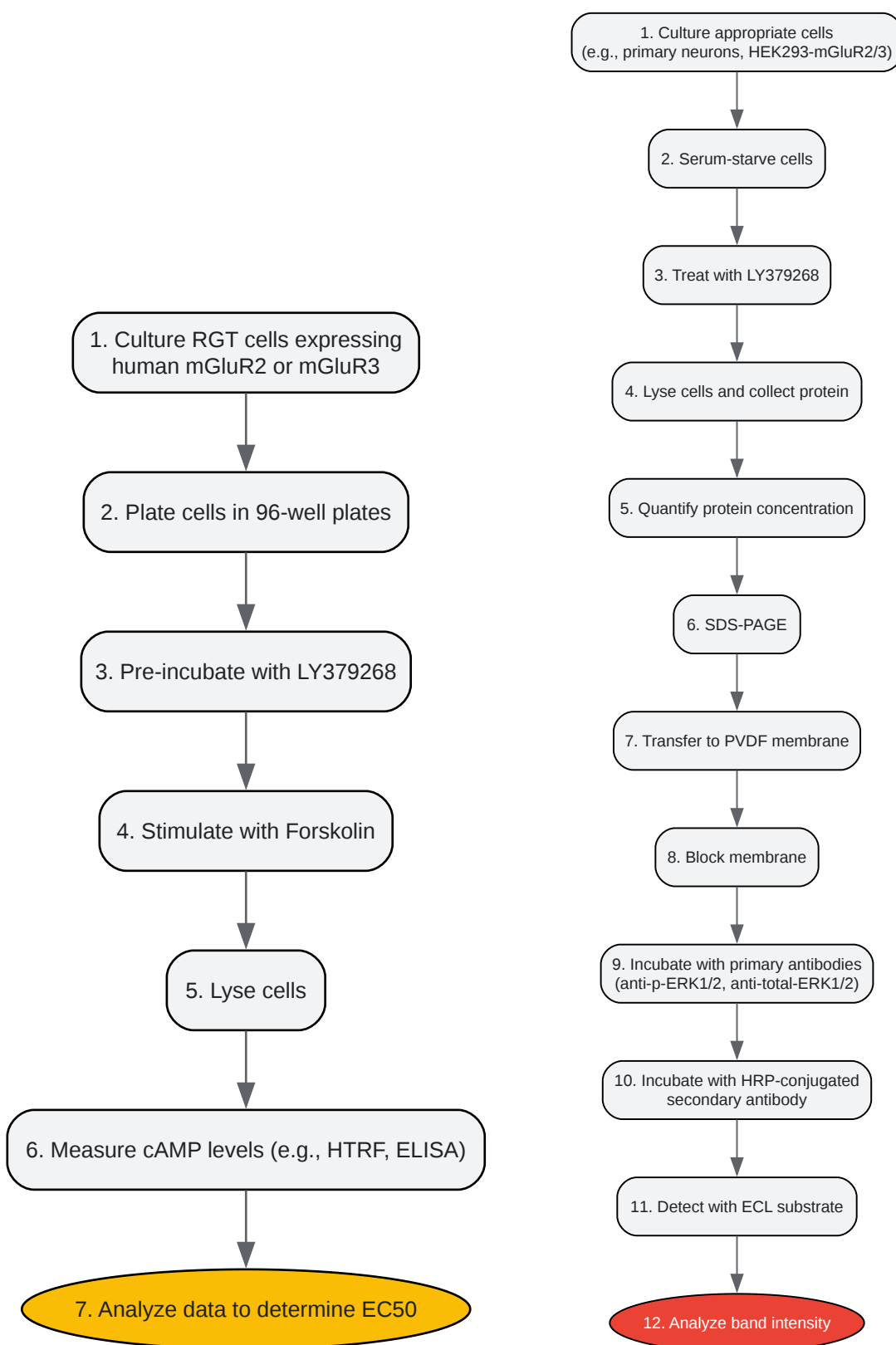
Data from Monn et al., 1999, measured as the inhibition of forskolin-stimulated cAMP formation in non-neuronal cells expressing human mGlu receptor subtypes.[\[3\]](#)

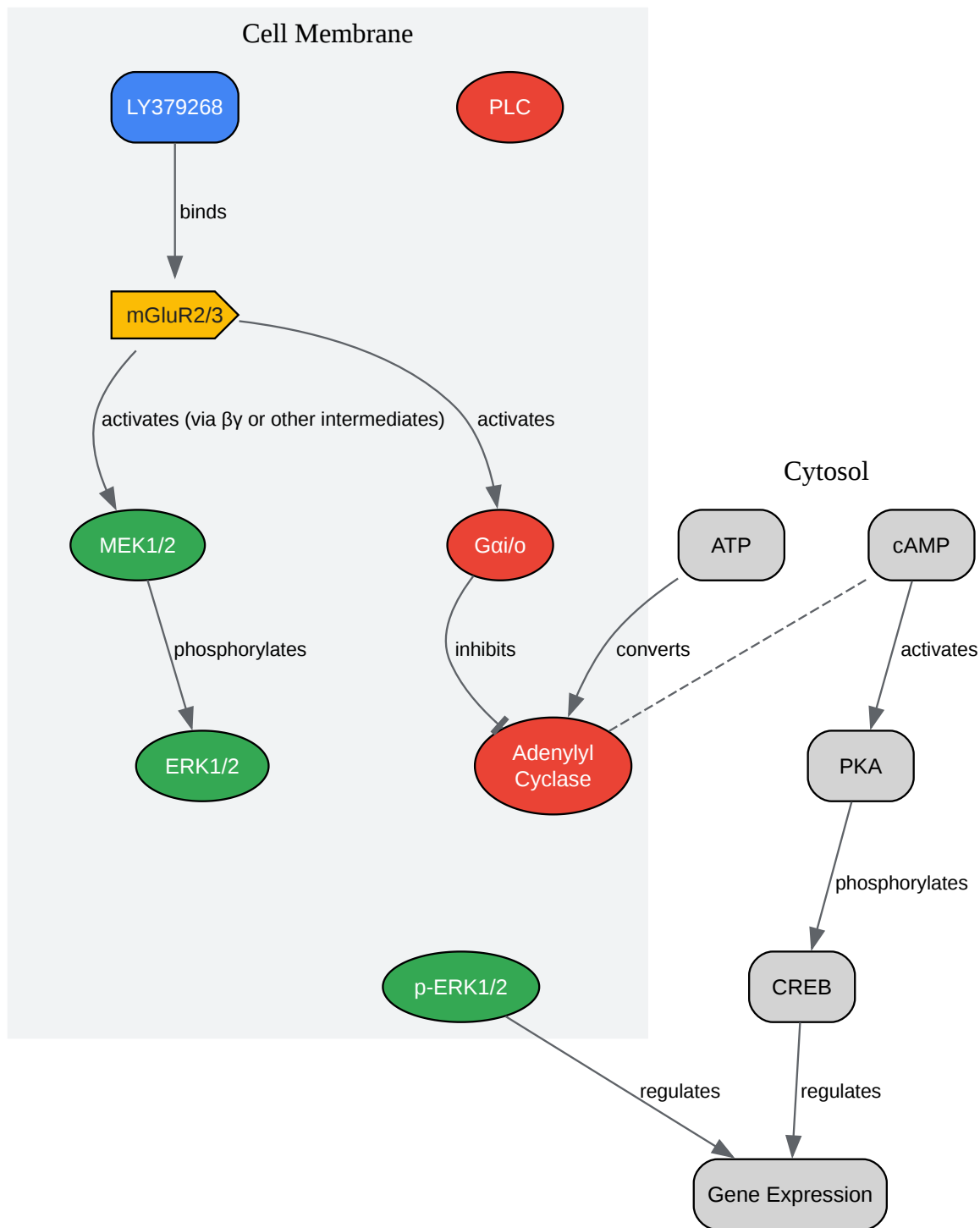
## Synthesis of **LY379268**

The chemical synthesis of **LY379268** is a multi-step process that starts from furan and involves a key carboxycyclopropanation reaction. The following is a detailed description of the synthetic route based on the seminal work by Monn and colleagues.

## Synthetic Workflow Diagram





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